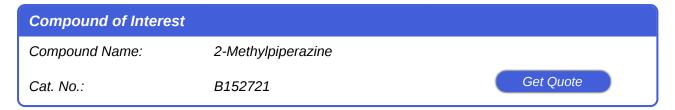


# 2-Methylpiperazine CAS number 109-07-9 details

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **2-Methylpiperazine** (CAS: 109-07-9)

#### **Abstract**

**2-Methylpiperazine** (CAS No. 109-07-9) is a cyclic secondary amine that serves as a pivotal structural motif and versatile building block in modern chemistry. Its unique physicochemical properties, including enhanced solubility and reactivity, make it an indispensable intermediate in the synthesis of a wide array of fine chemicals.[1] In the pharmaceutical sector, it is a cornerstone for the development of active pharmaceutical ingredients (APIs), including antidepressants, antivirals, antibiotics, and antipsychotics.[1][2][3][4] This guide provides a comprehensive technical overview of **2-Methylpiperazine**, consolidating its chemical properties, spectral data, synthesis protocols, key applications in drug discovery, and safety information into a single resource for laboratory and development professionals.

# **Chemical and Physical Properties**

**2-Methylpiperazine** is a white to yellow crystalline solid, characterized as being hygroscopic and air-sensitive.[3][5][6] It possesses a typical amine odor and is highly soluble in water and other organic solvents like acetone.[7][8][9]

### **Table 1.1: General Identifiers for 2-Methylpiperazine**



Identifier	Value
CAS Number	109-07-9
IUPAC Name	2-methylpiperazine[10]
Molecular Formula	C5H12N2[5]
Molecular Weight	100.16 g/mol [10]
Canonical SMILES	CC1CNCCN1[10][11]
InChI	InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2- 4H2,1H3[10]
InChlKey	JOMNTHCQHJPVAZ-UHFFFAOYSA-N[5][10]
EC Number	203-644-2
Beilstein Registry No.	383566

Table 1.2: Physicochemical Properties of 2-

**Methylpiperazine** 

Property	Value	Source(s)
Appearance	White to yellow crystalline powder and chunks	[3][5]
Melting Point	61-63 °C	[5][7]
Boiling Point	155 °C at 763 mmHg	[5][7]
Density	0.817 g/cm <sup>3</sup>	[5][7]
Water Solubility	78 g/100 mL at 25 °C	[5][7][8]
pKa (at 25 °C)	pK <sub>1</sub> : 5.62, pK <sub>2</sub> : 9.60	[3][5]
Flash Point	65 °C (149 °F) - closed cup	[5][12]
рН	11-12 (50g/L in H <sub>2</sub> O)	[3][5]



**Table 1.3: Thermodynamic Properties of 2-**

<u>Methylpiperazine</u>

Property	Value	Unit	Source(s)
Enthalpy of Fusion (ΔfusH°)	19.72	kJ/mol	[11]
Enthalpy of Vaporization (ΔvapH°)	42.02	kJ/mol	[11]
Enthalpy of Formation (Gas, ΔfH°gas)	-16.59	kJ/mol	[11]
Gibbs Free Energy of Formation (ΔfG°)	191.09	kJ/mol	[11]

# **Spectroscopic Data**

Spectroscopic data is critical for the identification and characterization of **2-Methylpiperazine**. Key spectral information is available across various public and commercial databases.[10][13]

# Table 2.1: Key Spectroscopic Data for 2-Methylpiperazine



Technique	Data Highlights
¹H NMR	Spectra available from multiple sources (e.g., 90 MHz and 400 MHz in CDCl <sub>3</sub> ). Characteristic shifts correspond to the methyl group proton and the protons on the piperazine ring.[10][14]
<sup>13</sup> C NMR	Spectra available, showing distinct signals for the carbon atoms of the piperazine ring and the methyl group.[10][13]
Mass Spectrometry (GC-MS)	Mass spectra are well-documented in databases such as the NIST Mass Spectrometry Data Center.[10]
Infrared (IR) Spectroscopy	FTIR spectra (e.g., using a Mull technique) are available for structural confirmation.[10]

# **Synthesis and Purification Protocols**

Several synthetic routes to **2-Methylpiperazine** have been developed, ranging from classical organic reactions to modern photocatalytic methods. The choice of method often depends on the desired stereochemistry, scale, and environmental considerations.

# Experimental Protocol 3.1: Synthesis of Enantiomerically Pure (R)- or (S)-2-Methylpiperazine

This method provides multigram quantities of the desired enantiomer, which is crucial for the synthesis of chiral pharmaceuticals like quinolone antibacterials.[15] The workflow involves creating a diketopiperazine intermediate, which is then reduced.[15]

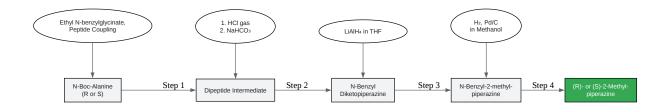
#### Methodology:

- Peptide Coupling: Couple N-Boc-alanine (either R or S enantiomer) with ethyl Nbenzylglycinate to yield the dipeptide.[15]
- Cyclization: Without purification, remove the Boc protecting group using HCl gas in an appropriate solvent (e.g., CH<sub>2</sub>Cl<sub>2</sub>). Neutralize the resulting salt with a base (e.g., saturated



NaHCO<sub>3</sub> solution) to induce cyclization, forming the N-benzyl diketopiperazine.[15]

- Reduction: Reduce the diketopiperazine intermediate to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) in an etheral solvent such as tetrahydrofuran (THF).[15]
- Deprotection: Remove the N-benzyl group via catalytic hydrogenation. Dissolve the N-benzyl-**2-methylpiperazine** in methanol, add a palladium on carbon (Pd/C) catalyst, and shake the mixture under hydrogen pressure (e.g., 50 psig) until the reaction is complete.[15]
- Isolation: Filter the catalyst and evaporate the solvent. The resulting product, (R)- or (S)-2-methylpiperazine, can be further purified if necessary.[15]



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Diagram 3.1: Synthesis workflow for enantiopure **2-Methylpiperazine**.

### **Experimental Protocol 3.2: Photocatalytic Synthesis**

This novel method provides an eco-friendly, one-step synthesis from N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) at ambient temperature.

#### Methodology:

- Catalyst Preparation: Prepare a semiconductor—zeolite composite catalyst by mechanically mixing a semiconductor (e.g., 5 wt% TiO<sub>2</sub>) with a zeolite (e.g., Hβ).
- Reaction Setup: Place a non-aqueous solution (e.g., 20 mL acetonitrile) of N-β-HPEDA (0.1 mmol) and the catalyst (100 mg) into a quartz photoreactor.



- Irradiation: While stirring vigorously (1200 rpm), irradiate the suspension with a highpressure mercury lamp (e.g., 250 W) for 12 hours. Maintain a constant stream of molecular oxygen (20 mL/h) throughout the reaction.
- Monitoring and Isolation: Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, isolate the product, 2-methylpiperazine, via column chromatography.
- Confirmation: Confirm the product's identity using standard analytical techniques (¹H-NMR, EI-MS, C, H, N analysis).

#### **Purification Methods**

For general use, **2-Methylpiperazine** can be purified by distillation.[5][16] For achieving high purity, zone melting is an effective technique.[5][16] For optically active forms, a common method involves crystallization from a suitable solvent system, such as toluene or cyclopentyl methyl ether, after removing water azeotropically.[17]

# **Applications in Research and Drug Development**

**2-Methylpiperazine** is a privileged scaffold in medicinal chemistry, primarily due to the favorable pharmacokinetic properties the piperazine ring imparts to molecules.[1][4] It is a key building block in drugs targeting the central nervous system and in various anti-infective agents.[1][4][15]

## **Role as a Synthon in Drug Discovery**

The **2-methylpiperazine** moiety is incorporated into drug candidates to enhance properties such as:

- Aqueous Solubility: The basic nitrogen atoms improve solubility and allow for salt formation.
- Receptor Binding: The defined stereochemistry and conformational rigidity can lead to improved binding affinity and selectivity for biological targets.[1][18]
- Bioavailability: Its properties can enhance absorption and distribution profiles.

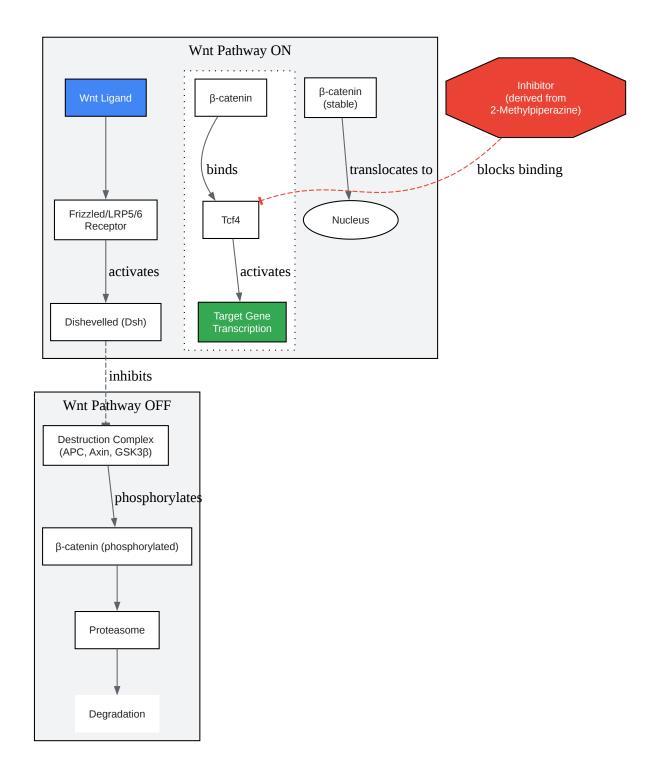


Notable drug classes synthesized using **2-methylpiperazine** include quinolone antibiotics (e.g., lomefloxacin), antidepressants, and antipsychotics.[1][4][8][9]

## Inhibition of the β-catenin/Tcf4 Signaling Pathway

**2-Methylpiperazine** is used as a reagent in the synthesis of diaminoquinazolines, which have been identified as inhibitors of the  $\beta$ -catenin/T-cell transcription factor 4 (Tcf4) signaling pathway.[5][8] This pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Inhibition of this pathway is a key strategy in oncology drug development.





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Diagram 4.1: Simplified Wnt/β-catenin signaling pathway and point of inhibition.



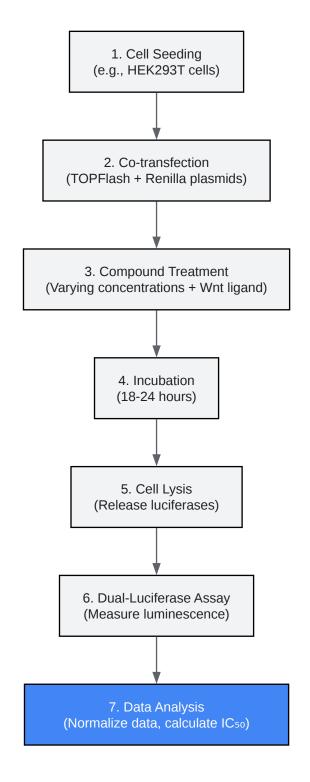
# Experimental Protocol 4.1: General Methodology for a Luciferase Reporter Assay

To screen for inhibitors of the  $\beta$ -catenin/Tcf4 pathway, a common in vitro method is the luciferase reporter assay. This protocol provides a general workflow.

#### Methodology:

- Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
- Transfection: Co-transfect the cells with two plasmids: one containing a Tcf4-responsive promoter upstream of a firefly luciferase gene (e.g., TOPFlash plasmid) and a second plasmid constitutively expressing Renilla luciferase (for normalization).
- Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the
  cells with various concentrations of the test compounds (e.g., 2-methylpiperazine
  derivatives) and a positive control (Wnt ligand) to stimulate the pathway.
- Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).
- Cell Lysis: Lyse the cells using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.
- Luciferase Assay: Measure the activity of both firefly and Renilla luciferases using a dualluciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
   Determine the IC<sub>50</sub> values for compounds that inhibit the Wnt-stimulated signal.





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Diagram 4.2: Experimental workflow for a luciferase reporter assay.

# **Safety and Handling**



**2-Methylpiperazine** is a flammable solid and causes severe skin and eye irritation.[10][19] Strict adherence to safety protocols is mandatory.

# **Table 5.1: GHS Hazard and Precautionary Statements**



Category	Code	Statement
Hazard Pictograms	GHS02, GHS05	Flame, Corrosion
Signal Word	Danger	
Hazard Statements	H228	Flammable solid[10]
H314	Causes severe skin burns and eye damage[10]	
Precautionary Statements	P210	Keep away from heat, sparks, open flames. No smoking.[19] [20]
P260	Do not breathe dust.[20]	
P280	Wear protective gloves/clothing/eye protection/face protection.[19] [20]	
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [20]	<del>-</del>
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][20]	_
P310	Immediately call a POISON CENTER or doctor.[20]	_
P403+P233	Store in a well-ventilated place. Keep container tightly closed.[19][20]	

### Handling and Storage:



- Handle in a well-ventilated area and avoid creating dust.[19][21]
- Use non-sparking tools and ground equipment to prevent electrostatic discharge.[19][21]
- Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[12][19][20] The material is hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[3][5][20]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[12][19]
- Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12][19]

### Conclusion

**2-Methylpiperazine** is a fundamentally important heterocyclic compound with broad utility across chemical and pharmaceutical industries. Its well-defined chemical properties, versatile reactivity, and the favorable characteristics it imparts to larger molecules ensure its continued relevance as a high-value building block. For professionals in drug discovery and development, a thorough understanding of its synthesis, handling, and application in modulating biological pathways is essential for leveraging its full potential in creating next-generation therapeutics.

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